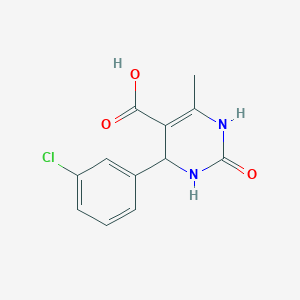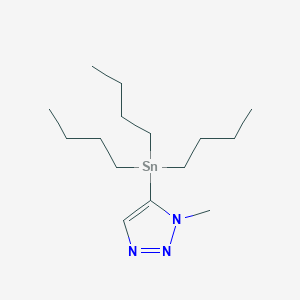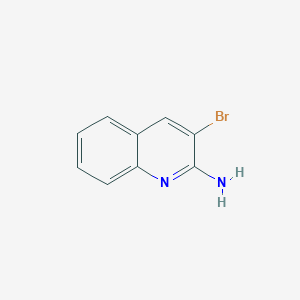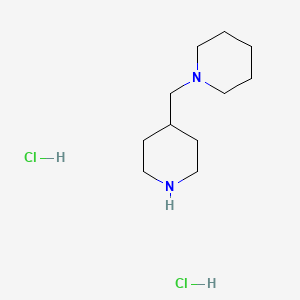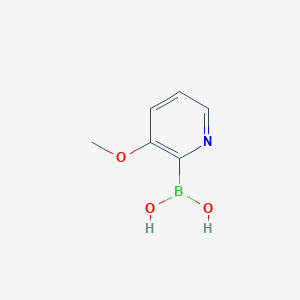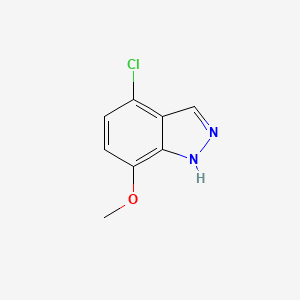
4-Cloro-7-metoxi-1H-indazol
Descripción general
Descripción
4-Chloro-7-methoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Aplicaciones Científicas De Investigación
4-Chloro-7-methoxy-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: Employed in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
Target of Action
4-Chloro-7-methoxy-1H-indazole is a heterocyclic compound with a wide variety of medicinal applications . It has been found to have potential as an inhibitor of phosphoinositide 3-kinase δ , which plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
It is believed to interact with its targets, such as phosphoinositide 3-kinase δ, leading to changes in cellular functions . This interaction may inhibit the activity of the target, thereby affecting the downstream cellular processes .
Biochemical Pathways
The biochemical pathways affected by 4-Chloro-7-methoxy-1H-indazole are likely related to its primary targets. For instance, inhibition of phosphoinositide 3-kinase δ can affect various cellular processes, including cell growth and proliferation . .
Result of Action
The molecular and cellular effects of 4-Chloro-7-methoxy-1H-indazole’s action depend on its interaction with its targets. For instance, it has been found to inhibit cell growth in certain cell lines , suggesting potential anti-cancer properties.
Análisis Bioquímico
Biochemical Properties
Indazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific functional groups present in the indazole derivative.
Cellular Effects
Indazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
Indazole derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-methoxy-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-chloro-4-methoxyaniline with hydrazine hydrate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to facilitate the formation of the indazole ring.
Industrial Production Methods: Industrial production of 4-Chloro-7-methoxy-1H-indazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as copper acetate or palladium on carbon may be employed to improve the efficiency of the cyclization process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-7-methoxy-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted indazoles.
- Oxidation reactions produce aldehydes or acids.
- Reduction reactions result in amines or other reduced derivatives .
Comparación Con Compuestos Similares
1H-Indazole: Lacks the chloro and methoxy substituents.
2H-Indazole: Differently substituted indazole with distinct chemical properties.
4-Chloro-1H-indazole: Similar structure but without the methoxy group.
Uniqueness: 4-Chloro-7-methoxy-1H-indazole is unique due to the presence of both chloro and methoxy groups, which confer specific chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for various applications in medicinal chemistry and material science .
Propiedades
IUPAC Name |
4-chloro-7-methoxy-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-7-3-2-6(9)5-4-10-11-8(5)7/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHMRJUJCBJRFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646732 | |
| Record name | 4-Chloro-7-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-90-1 | |
| Record name | 4-Chloro-7-methoxy-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-7-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


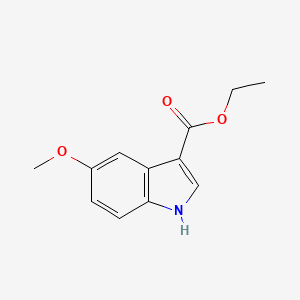
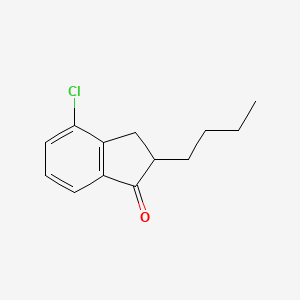
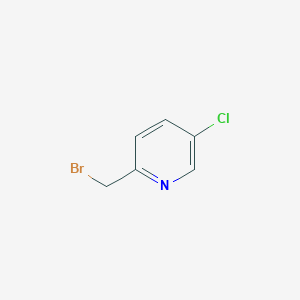
![4-Chlorobenzo[d]oxazole](/img/structure/B1603974.png)
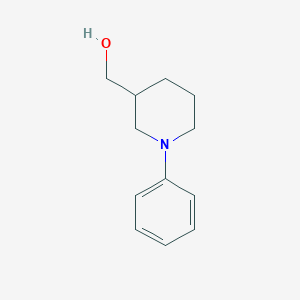

![N-(pyrazolo[1,5-a]pyridin-2-yl)acetamide](/img/structure/B1603980.png)

